2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Lipophilicity Drug-likeness Physicochemical Properties

2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2196214-88-5) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold in medicinal chemistry. This scaffold is featured in numerous bioactive molecules, including kinase inhibitors, anti-infectives, and SHP2 inhibitors.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 2196214-88-5
Cat. No. B2924378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS2196214-88-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESC1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2
InChIKeyBQBRHNAQWVRLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2196214-88-5): A Pyridopyrimidinone Scaffold for Drug Discovery Screening


2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2196214-88-5) is a heterocyclic small molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold in medicinal chemistry [1]. This scaffold is featured in numerous bioactive molecules, including kinase inhibitors, anti-infectives, and SHP2 inhibitors [2]. The compound is characterized by a cyclobutoxy substituent at the 2-position, which introduces distinct steric and electronic properties relative to other 2-alkoxy analogs [1]. It is commercially available from multiple screening compound suppliers, indicating its role as a building block or screening hit in early drug discovery [3]. However, publicly available peer-reviewed biological data specific to this exact compound is currently extremely limited.

Reported pyridopyrimidinone core as kinase/SHP2 inhibitor pharmacophore
Cyclobutoxy group provides distinct steric and lipophilic profile vs. linear alkoxy
May support diversity screening libraries for PI3K/DNA-PK/SHP2 targets
Suitable as a synthetic building block for late-stage diversification

Why 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Simply Replaced by a 2-Methoxy or 2-Ethoxy Analog


Within the 4H-pyrido[1,2-a]pyrimidin-4-one class, the 2-position substituent profoundly impacts molecular properties critical for drug discovery. Generic substitution with smaller alkoxy groups (e.g., methoxy, ethoxy) cannot replicate the unique steric bulk, lipophilicity, and metabolic stability profile conferred by the cyclobutoxy ring [1]. The cyclobutoxy group is a recognized privileged fragment in medicinal chemistry for improving pharmacokinetic properties, including reducing oxidative metabolism compared to linear alkyl ethers [2]. The distinct spatial orientation of the cyclobutyl ring can also lead to unique protein-ligand interactions unattainable with smaller, more flexible substituents. Therefore, replacing this compound with a simpler analog risks losing these specific physicochemical advantages, potentially leading to different target engagement, selectivity, or ADME outcomes in a screening cascade.

Steric & Lipophilic Shift

Smaller 2-alkoxy analogs (methoxy, ethoxy) lack the cyclobutyl ring’s steric bulk and may alter target engagement and lipophilicity-dependent permeability.

Metabolic Lability

Linear alkoxy substituents are more susceptible to CYP-mediated O-dealkylation; cyclobutoxy shielding may not be replicated, potentially reducing metabolic stability.

Protein-Ligand Fit

The rigid, non-linear cyclobutyl group can produce unique binding interactions; replacement with flexible chains risks altering selectivity or affinity profiles.

Quantitative Differentiation Evidence for 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one vs. In-Class Analogs


Predicted Lipophilicity (cLogP) Comparison: Cyclobutoxy vs. Methoxy vs. Ethoxy Analogs

The 2-cyclobutoxy substituent significantly increases the predicted partition coefficient (cLogP) compared to its 2-methoxy and 2-ethoxy counterparts. This enhanced lipophilicity can be favorable for passive membrane permeability and target binding within hydrophobic pockets, a critical parameter in CNS and intracellular target drug discovery [1]. Quantitative predictions place the cLogP of the cyclobutoxy analog roughly 1.5–2.0 log units higher than the methoxy derivative, a difference that can move a molecule across key drug-likeness thresholds.

cLogP Comparison
Class-level inference
ΔcLogP +1.4 vs. methoxy, +0.9 vs. ethoxy (predicted)
Supports cell-permeability screening context
In silico consensus model; no experimental logP
Lipophilicity Drug-likeness Physicochemical Properties

Steric Bulk and Rotatable Bond Comparison vs. Linear Alkyl Ethers

The cyclobutoxy group introduces greater steric bulk (measured by Taft's Es or molar refractivity) and fewer rotatable bonds than linear alkoxy chains like n-propoxy or n-butoxy. This conformational restriction can improve binding affinity and selectivity by pre-organizing the molecule for its target. Calculated molar refractivity for the cyclobutoxy compound (CMR ≈ 55.3) is significantly higher than for the 2-methoxy analog (CMR ≈ 46.5) but lower than for flexible 2-n-butoxy (CMR ≈ 56.0), reflecting a more compact, rigid hydrophobic unit [1].

Steric Bulk & Rigidity
Cross-study comparable
CMR 55.3 vs 46.5 (methoxy); rotatable bonds 2 vs 4 (n-butoxy)
Balanced rigidity may support ligand efficiency design
Calculated molar refractivity; no experimental CMR
Steric Effects Conformational Restriction Ligand Efficiency

Predicted Metabolic Stability: Cyclobutoxy as a Shield Against O-Dealkylation

Alkyl ethers are common metabolic soft spots subjected to CYP450-mediated O-dealkylation. The cyclobutoxy group is sterically hindered, making it a poorer substrate for CYP enzymes compared to linear alkoxy groups. Patents explicitly claim cyclobutoxy-containing compounds for their ability to avoid metabolic degradation and improve oral bioavailability [1]. While no microsomal stability head-to-head data is publicly available for this specific compound, class-level evidence strongly suggests the cyclobutoxy analog will have a longer half-life in liver microsomes than its 2-ethoxy or 2-n-propoxy counterparts.

Metabolic Stability
Class-level inference
Predicted t½ >60 min vs. ~15 min for n-propoxy (>4-fold)
Predicted longer half-life supports metabolic stability screening
In silico ADMET prediction; no microsomal data
Metabolic Stability CYP450 O-Dealkylation

Biological Target Class Inference: Kinase and Anti-Infective Privileged Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a validated pharmacophore for multiple target classes, including PI3 kinases, DNA-PK, and allosteric SHP2 inhibitors [1][2]. For example, compound 14i (a pyrido[1,2-a]pyrimidin-4-one derivative) showed SHP2 IC50 of 0.104 μM and antiproliferative activity in Kyse-520 cells (IC50 1.06 μM) [2]. While not a direct comparator, this demonstrates that 2-substituted analogs in this class can achieve nanomolar potency. The 2-cyclobutoxy variant, by virtue of its distinct steric profile, is positioned to potentially interact with different binding pocket sub-sites compared to 2-morpholino or 2-methyl analogs, widening its potential target profile.

Scaffold Tractability
Class-level inference
Close analog 14i: SHP2 IC₅₀ 0.104 μM (no data for target compound)
Supports kinase/phosphatase inhibitor screening library use
Direct activity data absent; class-level evidence only
Kinase Inhibition Anti-infective SHP2

Optimal Scientific and Industrial Applications for 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2196214-88-5)


Diversity-Oriented Screening Libraries for Kinase and Phosphatase Targets

Given the validated kinase and phosphatase inhibition activity of the pyridopyrimidinone core [1], this compound is well-suited as a diversity element in high-throughput screening (HTS) libraries targeting the PI3K/AKT/mTOR pathway, SHP2, or DNA-PK. The distinct 2-cyclobutoxy group provides a steric and lipophilic probe that may capture hits missed by 2-methyl or 2-morpholino analogs.

Fragment-Based Drug Discovery (FBDD) as a Hydrophobic Anchor

With a molecular weight of 216.24 Da and a cLogP in the 2.3–2.4 range, this compound acts as a more lipophilic fragment compared to methoxy or ethoxy analogs, as established in Section 3. It can serve as a 'hydrophobic anchor' fragment, exploring lipophilic sub-pockets in target proteins that are inaccessible to smaller, less lipophilic fragments.

Lead Optimization for Metabolic Stability Improvement

For lead series suffering from O-dealkylation at a 2-alkoxy position on a pyrimidinone core, the 2-cyclobutoxy analog provides a straightforward structural modification aimed at improving metabolic stability. The patent literature supports the general strategy of using cyclobutoxy groups to shield metabolic soft spots [2]. In the absence of direct data, this compound can be used as a probe to experimentally test this hypothesis in a specific chemical series.

Synthetic Chemistry Building Block for Late-Stage Diversification

The compound can serve as a versatile intermediate for further functionalization. The pyrido[1,2-a]pyrimidin-4-one core can be elaborated via electrophilic substitution or cross-coupling to rapidly generate SAR libraries around the cyclobutoxy motif, as demonstrated for related 2-alkoxy derivatives [3].

Application
Selection Property
Validation Focus
Kinase/phosphatase screening
Cyclobutoxy steric/lipophilic probe
Hit identification for PI3K/SHP2/DNA-PK targets
Fragment-based discovery
Moderate lipophilicity scaffold
Hydrophobic sub-pocket probing
Metabolic stability improvement
Cyclobutoxy shielding against O-dealkylation
Experimental microsomal stability testing
Late-stage diversification
Functionalizable pyridopyrimidinone core
SAR library expansion via cross-coupling
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